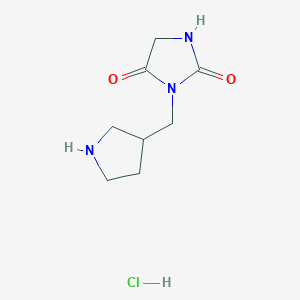
3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride” is a chemical compound with the CAS Number: 1803581-98-7 . It has a molecular weight of 219.67 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O2.ClH/c12-7-4-10-8(13)11(7)5-6-1-2-9-3-6;/h6,9H,1-5H2,(H,10,13);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 219.67 .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a high-quality reference standard . It is essential for ensuring the accuracy and reliability of analytical methods used to test drugs . Its purity and stability under storage conditions make it an ideal candidate for developing calibration standards in drug analysis.
Chemical Synthesis
In the field of chemical synthesis, this chemical serves as a precursor or intermediate . It can be used to synthesize a variety of bioactive molecules, potentially leading to the development of new medications or chemical probes for biological research .
Biological Studies
Researchers use this compound in biological studies to investigate the biochemical pathways and interactions within cells. It may be involved in studies related to enzyme inhibition, receptor binding, or as a part of a larger molecular structure affecting biological systems .
Material Science
In material science, this compound’s unique properties could be explored for creating novel polymers or coatings . Its molecular structure may impart specific characteristics to materials, such as increased durability or enhanced conductivity .
Analytical Method Development
Analytical chemists may employ this compound in developing new analytical methods. It could be used as a standard in chromatography, mass spectrometry, or spectroscopy to identify or quantify other substances .
Toxicology
In toxicological studies, this compound can be used to assess the safety profile of new drugs. It may serve as a comparative standard to determine the toxicological effects of related compounds .
Environmental Chemistry
Environmental chemists might find applications for this compound in studying pollution or contamination . It could act as a tracer or marker to understand chemical processes in the environment .
Educational Purposes
Lastly, this compound can be used for educational purposes in academic institutions. It provides a practical example for students learning about chemical structures , synthesis , and analytical techniques .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c12-7-4-10-8(13)11(7)5-6-1-2-9-3-6;/h6,9H,1-5H2,(H,10,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFWBQNCVRMIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2C(=O)CNC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)
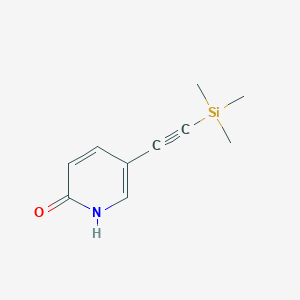
![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide](/img/structure/B1382409.png)

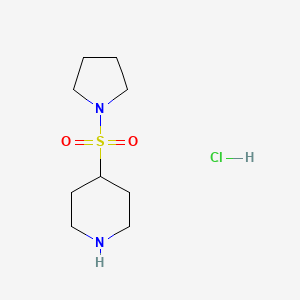

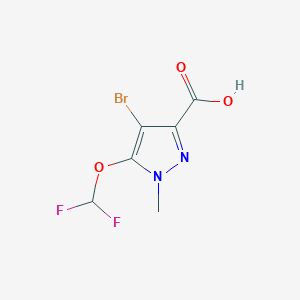
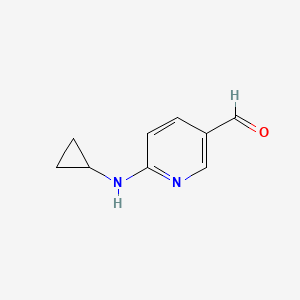

![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)